2-(Methyl(pyrrolidin-1-yl)amino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methyl(pyrrolidin-1-yl)amino)acetic acid is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl(pyrrolidin-1-yl)amino)acetic acid typically involves the reaction of pyrrolidine with methylamine and glycine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include methylamine hydrochloride, pyrrolidine, and glycine .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reagents but optimized for higher yields and purity. The process may involve additional purification steps such as recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
2-(Methyl(pyrrolidin-1-yl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amino acids.
Scientific Research Applications
2-(Methyl(pyrrolidin-1-yl)amino)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Methyl(pyrrolidin-1-yl)amino)acetic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved .
Comparison with Similar Compounds
Similar Compounds
- Pyrrolidine-2-carboxylic acid
- N-Methylglycine
- Pyrrolidine-2-one
Uniqueness
2-(Methyl(pyrrolidin-1-yl)amino)acetic acid is unique due to its specific structure, which combines the properties of pyrrolidine and glycine derivatives. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
161975-85-5 |
---|---|
Molecular Formula |
C7H14N2O2 |
Molecular Weight |
158.201 |
IUPAC Name |
2-[methyl(pyrrolidin-1-yl)amino]acetic acid |
InChI |
InChI=1S/C7H14N2O2/c1-8(6-7(10)11)9-4-2-3-5-9/h2-6H2,1H3,(H,10,11) |
InChI Key |
XEVAOKIHARBRAN-UHFFFAOYSA-N |
SMILES |
CN(CC(=O)O)N1CCCC1 |
Synonyms |
Glycine, N-methyl-N-1-pyrrolidinyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.